6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane
Overview
Description
6-(Diphenylmethyl)-2-oxa-6-azaspiro[33]heptane is a spirocyclic compound that features a unique structural motif The spirocyclic framework is characterized by a bicyclic system where two rings share a single atom, creating a rigid and three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed via a [2+2] cycloaddition reaction between an endocyclic alkene and an isocyanate, followed by reduction of the resulting β-lactam ring.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the spirocyclic core is replaced by a diphenylmethyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for the cycloaddition step and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane has several applications in scientific research:
Medicinal Chemistry: The spirocyclic structure is often used as a bioisostere for piperidine, enhancing the pharmacokinetic properties of drug candidates.
Material Science: The rigid and three-dimensional structure of the compound makes it suitable for use in the design of novel polymers and materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of 6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic core can mimic the structure of natural ligands, allowing it to bind to enzymes or receptors with high affinity. This binding can modulate the activity of the target protein, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine, commonly used in medicinal chemistry.
Spiro[3.3]heptane: Used as a non-collinear bioisostere of benzene in drug design.
Uniqueness
6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane is unique due to the presence of the diphenylmethyl group, which enhances its lipophilicity and binding affinity to certain molecular targets. This makes it a valuable scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
6-benzhydryl-2-oxa-6-azaspiro[3.3]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-11-18(12-19)13-20-14-18/h1-10,17H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELLYEOACSTMMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)COC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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